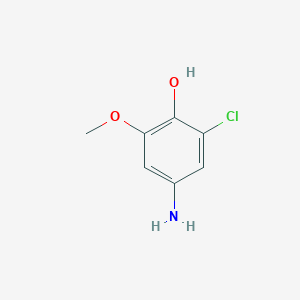
3-Methylsulfonyl-2',3',4,4',5,5'-hexachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl is a chemical compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are known for their stability and resistance to degradation, which makes them persistent in the environment. This particular compound is characterized by the presence of six chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
Méthodes De Préparation
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale chlorination processes and subsequent functionalization to introduce the methylsulfonyl group .
Analyse Des Réactions Chimiques
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of PCBs.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials and products that require stable and resistant compounds.
Mécanisme D'action
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl involves its interaction with cellular components. It can bind to specific receptors and enzymes, disrupting normal cellular functions. The molecular targets include the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes. These interactions can lead to oxidative stress, inflammation, and other toxic effects .
Comparaison Avec Des Composés Similaires
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can be compared with other similar compounds such as:
2’,3,4,4’,5-Pentachlorobiphenyl: Lacks one chlorine atom compared to the hexachlorobiphenyl.
2,2’,3,4,5,5’-Hexachlorobiphenyl: Similar structure but without the methylsulfonyl group.
3-Methylsulfonyl-2,2’,4’,5-tetrachlorobiphenyl: Contains fewer chlorine atoms and a different substitution pattern. The uniqueness of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical properties and biological effects.
Propriétés
Numéro CAS |
92138-00-6 |
|---|---|
Formule moléculaire |
C13H6Cl6O2S |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(3,4-dichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(2-7(14)11(9)17)6-4-8(15)12(18)13(19)10(6)16/h2-4H,1H3 |
Clé InChI |
HFIROXVLVGGBLF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
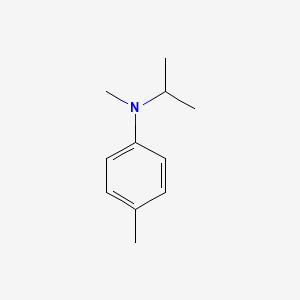


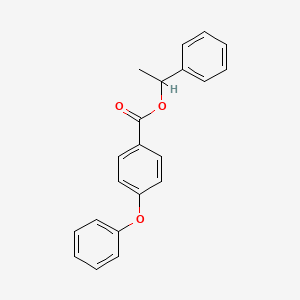
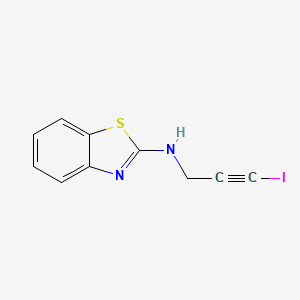
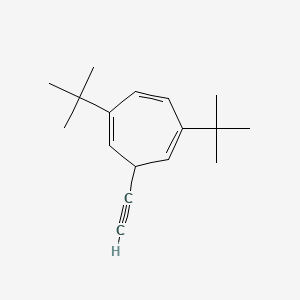
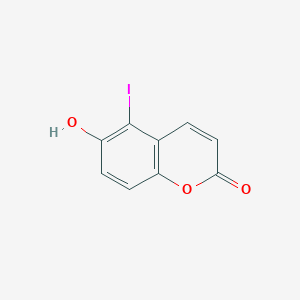
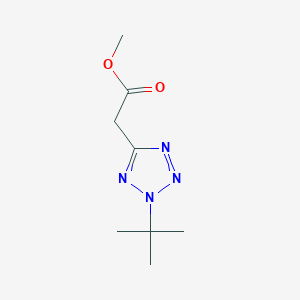
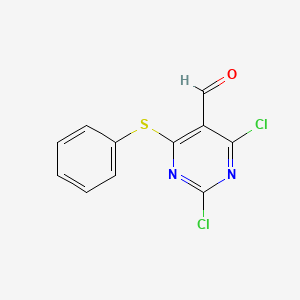

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
